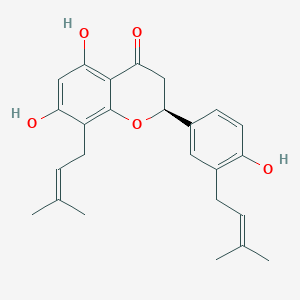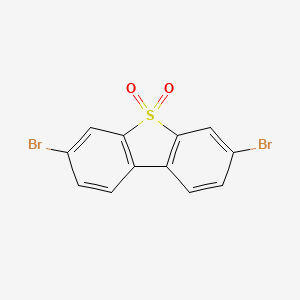
3,7-Dibromodibenzothiophene 5,5-dioxide
概要
説明
3,7-Dibromodibenzothiophene 5,5-dioxide (DBTDO), with the CAS number 83834-12-2, has a chemical structure of 4,4’-dibromo-1,1’-biphenyl with a Sulfonyl (SO2) bridge . It is an electron-deficient moiety due to the electron-withdrawing character of the SO2 group . It is used as a building block for the electron acceptor moiety to form D–A type conjugated oligomers or polymers with high photocatalytic activity .
Synthesis Analysis
The synthesis of novel thiophene-phenylene oligomer derivatives with a dibenzothiophene-5,5-dioxide core for use in organic solar cells has been reported .Molecular Structure Analysis
The molecular formula of DBTDO is C12H6Br2O2S . It has a topologically similar structure to that of fluorene .Chemical Reactions Analysis
DBTDO is used as a building block in the synthesis of D–A type conjugated oligomers or polymers .Physical And Chemical Properties Analysis
DBTDO has a molecular weight of 374.05 g/mol . It is a solid at 20 degrees Celsius . The compound has a topological polar surface area of 42.5 Ų .科学的研究の応用
Electroluminescent Materials
3,7-Dibromodibenzothiophene 5,5-dioxide has been studied for its application in electroluminescence. The compound, when functionalized with certain groups like dimethyl-fluorene or methyl-carbazole, shows promising properties for use in organic light-emitting diodes (OLEDs). These materials exhibit high performance, achieving impressive levels of brightness and efficiency in blue to purplish-blue OLED devices (Grisorio et al., 2010).
Synthetic Chemistry and Molecular Diversity
Palladium-catalyzed intramolecular oxidative cyclizations involving this compound lead to the synthesis of fused biaryl sulfones. This chemical pathway allows for the creation of various substituted dibenzothiophene-5,5-dioxides, which are important for developing diverse molecular structures with potential applications in organic chemistry and drug development (Laha & Sharma, 2018).
Optical Properties
The optical properties of this compound derivatives have been a subject of interest. Compounds synthesized by coupling and Friedel-Crafts reactions exhibit unique optical behaviors, including significant shifts in fluorescence spectra depending on the solvent and film formation, which could have implications for materials science and photonics (Pei-hua, 2010).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, novel pentacyclic systems combining benzothiophen and benzimidazole/triazole nucleuses have been synthesized starting from dibenzothiophene. These systems show potential for antimicrobial activity and can be used for studying spectral characteristics of new chemical entities (Maisuradze et al., 2017).
Photophysics and Organic Electronics
This compound derivatives have been explored in the context of organic electronics. For example, their incorporation into conjugated oligomers alters the frontier orbital energy levels, increasing the electron affinity and leading to highly fluorescent materials with bright blue emission. These properties are crucial for the development of advanced materials in organic electronics and optoelectronics (Perepichka et al., 2005).
作用機序
Target of Action
It is known that dbtdo is an electron-deficient moiety due to the electron-withdrawing character of the so2 group . This property allows it to act as an electron acceptor in various chemical reactions .
Mode of Action
DBTDO interacts with its targets by accepting electrons due to its electron-deficient nature . This interaction results in changes in the electronic configuration of the compound and its targets, leading to various chemical reactions .
Biochemical Pathways
DBTDO is widely used as a building block for the electron acceptor moiety to form D–A type conjugated oligomers or polymers with high photocatalytic activity . These oligomers or polymers are involved in various biochemical pathways, particularly in the field of organic electronics and hydrogen evolution reaction (HER) .
Pharmacokinetics
Due to the good hydrophilic nature of the dibenzothiophene dioxide group, dbtdo can disperse well in aqueous solutions, which may influence its bioavailability .
Result of Action
The introduction of DBTDO can improve the dispersion of the targeting function materials in the aqueous solution, thereby improving the photocatalytic hydrogen evolution activity . This suggests that DBTDO has a significant impact on the molecular and cellular level, particularly in terms of energy production and transfer.
Action Environment
Environmental factors can influence the action, efficacy, and stability of DBTDO. For instance, the presence of water can enhance the dispersion of DBTDO, thereby improving its photocatalytic activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,7-dibromodibenzothiophene 5,5-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZJVZEBHTEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)S(=O)(=O)C3=C2C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83834-12-2 | |
| Record name | 3,7-DIBROMO-DIBENZOTHIOPHENE 5,5-DIOXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




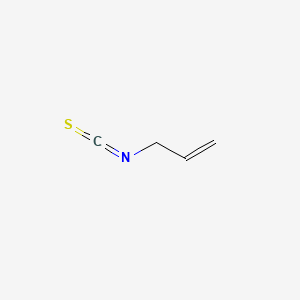

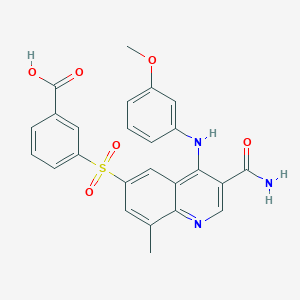

![[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3029846.png)
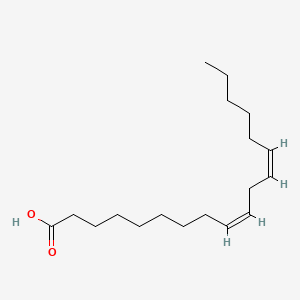
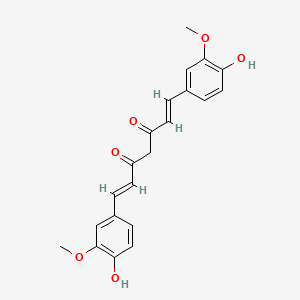
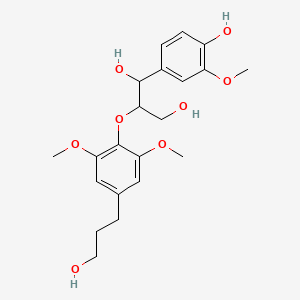
![3-[Dimethyl-[3-(prop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B3029853.png)
